molecular formula C5H9NO2 B1594556 3-(2-Hydroxyethoxy)propanenitrile CAS No. 24298-26-8

3-(2-Hydroxyethoxy)propanenitrile

Cat. No. B1594556
CAS RN: 24298-26-8
M. Wt: 115.13 g/mol
InChI Key: QNCFKOUSIIQMMI-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethoxy)propanenitrile is a chemical compound with the molecular formula C5H9NO2 . It contains a total of 17 atoms, consisting of 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .


Molecular Structure Analysis

The molecular weight of 3-(2-Hydroxyethoxy)propanenitrile is 159.1830 . The IUPAC Standard InChI is InChI=1S/C7H13NO3/c8-2-1-4-10-6-7-11-5-3-9/h9H,1,3-7H2 .


Physical And Chemical Properties Analysis

3-(2-Hydroxyethoxy)propanenitrile has a density of 1.1±0.1 g/cm3, a boiling point of 278.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 60.0±6.0 kJ/mol, and it has a flash point of 122.1±20.4 °C . The index of refraction is 1.438, and the molar refractivity is 28.4±0.3 cm3 .

Scientific Research Applications

Intramolecular Interactions

A study by Fernández, Vázquez, and Ríos (1992) explored the intramolecular hydrogen bonds and anomeric effects in nitriles, including 3-hydroxy-propanenitrile. Their theoretical analysis provided insights into the stability and geometric trends of these compounds, contributing to our understanding of molecular interactions in similar structures (Fernández, Vázquez, & Ríos, 1992).

Lithium-Ion Battery Electrolytes

Liu et al. (2016) introduced new mixtures containing 3-(2-methoxyethoxy)propanenitrile for use as safe electrolytes in lithium-ion batteries. Their research demonstrated the potential of these compounds in enhancing battery safety and performance (Liu et al., 2016).

Catalysis in Organic Synthesis

Naeimi and Moradian (2006) described the use of 3-hydroxy propanenitrile derivatives in organic synthesis, specifically in the ring opening of epoxides. This process is significant for creating β-Hydroxy nitriles, which are valuable intermediates for biologically-active molecules (Naeimi & Moradian, 2006).

Enzymatic Synthesis

Liu et al. (2016) and Zhang et al. (2018) both focused on the lipase-catalyzed transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile. This process is crucial for synthesizing chiral building blocks like (S)-duloxetine, demonstrating the role of these compounds in pharmaceutical synthesis (Liu et al., 2016); (Zhang et al., 2018).

Biocompatible Polymers

Mahapatra et al. (2020) developed biocompatible aliphatic-terpolymers using 3-(N-isopropylacrylamido)propanenitrile. These polymers have applications in biosensing, cell imaging, and as security ink, highlighting the versatility of 3-(2-Hydroxyethoxy)propanenitrile derivatives in biomedical and security applications (Mahapatra et al., 2020).

Environmental Applications

Lai et al. (2013) investigated the degradation of 3,3'-iminobis-propanenitrile using a Fe(0)/GAC micro-electrolysis system. This research is relevant for environmental cleanup and pollution control, demonstrating the applicability of 3-(2-Hydroxyethoxy)propanenitrile derivatives in environmental science (Lai et al., 2013).

Safety And Hazards

3-(2-Hydroxyethoxy)propanenitrile is classified as a highly flammable liquid and vapor. It is toxic if swallowed or in contact with skin, and it causes skin irritation . It may cause an allergic skin reaction and serious eye damage. It is toxic if inhaled and may cause respiratory irritation . It may cause cancer and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(2-hydroxyethoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-2-1-4-8-5-3-7/h7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCFKOUSIIQMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179024
Record name 3-(2-Hydroxyethoxy)propiononitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethoxy)propanenitrile

CAS RN

24298-26-8
Record name 3-(2-Hydroxyethoxy)propanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Hydroxyethoxy)propanenitrile
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Record name 3-(2-Hydroxyethoxy)propiononitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-hydroxyethoxy)propiononitrile
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Record name 3-(2-HYDROXYETHOXY)PROPANENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Cerney, A Raskovalov, M Nasseri, MD Silva… - …, 2023 - ACS Publications
A series of four oxime-linked octavalent sialic acid and oligosialic acid poly(ether amidoamine) glycodendrimers were synthesized. In the attachment of the sialic acids to the dendrimer …
Number of citations: 1 pubs.acs.org

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